Galicaftor - 1918143-53-9

Galicaftor

Catalog Number: EVT-257984
CAS Number: 1918143-53-9
Molecular Formula: C28H21F4NO7
Molecular Weight: 559.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Galicaftor is under investigation in clinical trial NCT03540524 (A Study Looking at the Safety, Tolerability and Efficacy of the Combination of the Study Drugs GLPG2451 and GLPG2222 With or Without GLPG2737 in Patients With Cystic Fibrosis.).
Source and Classification

Galicaftor belongs to a class of drugs known as CFTR correctors. These compounds are designed to assist in the proper folding and trafficking of the CFTR protein to the cell surface, thereby restoring its function. Galicaftor has been studied alongside other correctors like lumacaftor and tezacaftor, which have shown varying degrees of efficacy in enhancing CFTR function in patients with specific mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of galicaftor involves a series of chemical reactions that can be categorized into distinct steps. While specific proprietary methods may not be publicly disclosed, general approaches include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Cyclization Reactions: Key steps often involve cyclization reactions to form the macrocyclic structure characteristic of galicaftor.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate galicaftor from by-products and unreacted materials.

Recent studies highlight the importance of optimizing reaction conditions to improve yield and purity, which are critical for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Galicaftor’s molecular structure features a complex arrangement that includes multiple rings and functional groups essential for its activity as a CFTR corrector. The molecular formula is typically represented as C₁₇H₁₈N₄O₃S, with a molecular weight of approximately 354.41 g/mol.

  • Key Structural Features:
    • A macrocyclic core that facilitates binding to the CFTR protein.
    • Specific functional groups that enhance solubility and bioavailability.

Crystallographic data and computational modeling have provided insights into its three-dimensional conformation, which is crucial for understanding its interaction with CFTR .

Chemical Reactions Analysis

Reactions and Technical Details

Galicaftor undergoes several key chemical reactions during its synthesis and biological activity:

  1. Binding Interactions: Galicaftor binds to specific sites on the CFTR protein, stabilizing its structure and promoting proper folding.
  2. Metabolic Stability: The compound is designed to resist metabolic degradation, allowing it to maintain effective concentrations in vivo.

Studies have demonstrated that galicaftor exhibits favorable binding kinetics with the CFTR protein, which is essential for its therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action of galicaftor involves several critical steps:

  1. Binding to CFTR: Galicaftor binds to the misfolded CFTR protein at specific sites, particularly at the nucleotide-binding domain 1 (NBD1) and membrane-spanning domains (MSD).
  2. Restoration of Function: By stabilizing these domains, galicaftor enhances the trafficking of CFTR to the cell surface, where it can function correctly as a chloride channel.
  3. Improvement in Chloride Transport: This restoration leads to improved chloride ion transport across epithelial membranes, alleviating some symptoms associated with cystic fibrosis.

Clinical trials have shown that patients treated with galicaftor exhibit significant improvements in lung function and quality of life metrics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Galicaftor possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for formulation development and ensuring bioavailability during clinical use .

Applications

Scientific Uses

Galicaftor is primarily used in clinical settings for treating cystic fibrosis patients with specific genetic mutations. Its applications extend beyond direct patient treatment:

  • Research Tool: Used in laboratory studies to investigate CFTR function and the impact of genetic mutations on protein folding.
  • Drug Development: Serves as a lead compound for developing new CFTR correctors with improved efficacy or reduced side effects.

Ongoing research continues to explore additional therapeutic combinations involving galicaftor to enhance treatment outcomes for cystic fibrosis patients .

Chemical and Pharmacological Profile of Galicaftor

Molecular Structure and Physicochemical Properties

Structural Analysis: C₂₈H₂₁F₄NO₇ Composition and Stereochemistry

Galicaftor (ABBV-2222/GLPG-2222; CAS 1918143-53-9) is a small molecule with the molecular formula C₂₈H₂₁F₄NO₇ and a molecular weight of 559.46 g/mol. Its IUPAC name is 4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid, confirming two chiral centers with (2R,4R) absolute stereochemistry [8]. The structure integrates a cyclopropane-functionalized benzodioxole scaffold linked to a chroman ring bearing a benzoic acid moiety. This configuration contributes to its physicochemical profile: moderate lipophilicity (predicted logP ~3.5) and low aqueous solubility (<1 mg/mL in water). However, it exhibits high solubility in organic solvents like DMSO (100 mg/mL) and ethanol (100 mg/mL) [5] [7]. The presence of four fluorine atoms enhances membrane permeability and metabolic stability, while the carboxylic acid group enables salt formation for formulation optimization [9].

Computational Modeling of 3D Conformation and Target Binding

Computational studies reveal Galicaftor’s conformational flexibility, particularly in the chroman and dioxolane rings. Density functional theory (DFT) and RI-MP2/def2-TZVP methods indicate that the O4-exo and C3-exo puckered conformations dominate the furanose-like rings, stabilized by intramolecular hydrogen bonding between the amide carbonyl and chroman oxygen [2]. Molecular docking simulations show that Galicaftor binds to the NBD1-MSD1/2 interface of CFTR, with key interactions:

  • π-Stacking between the benzoic acid group and Phe305 of NBD1
  • Hydrogen bonding of the amide nitrogen with Ser549
  • Hydrophobic contacts of the cyclopropane ring with Val510 and Leu516 [5].Table 1: Computational vs. Experimental Structural Parameters [2]
Bond TypeX-ray Length (Å, PDB 4XAD)RI-MP2/def2-TZVP (Å)
C-C (dioxolane)1.5221.508
C-O (chroman)1.4281.402
C-F (benzodioxole)1.3521.338

Pharmacodynamics and Mechanism of Action

CFTR Modulation: Allosteric Binding Dynamics and Ion Channel Regulation

Galicaftor acts as a Class II CFTR corrector, specifically targeting F508del-CFTR misprocessing. It binds allosterically to the MSD1 domain (KD ≈ 15 nM), stabilizing nucleotide-binding domain 1 (NBD1) folding and promoting NBD1-MSD1/2 interface assembly. This facilitates CFTR exit from the endoplasmic reticulum and enhances apical membrane localization [5] [7]. Electrophysiology studies demonstrate that Galicaftor restores 45–50% of wild-type chloride efflux in F508del/F508del human bronchial epithelial cells (EC₅₀ < 10 nM) by increasing channel open probability and ATPase activity [1] [5]. The compound exhibits positive cooperativity with Type I correctors (e.g., Navocaftor) and potentiators (e.g., ABBV-119), amplifying F508del-CFTR function by 2.7-fold in triple-combination regimens [3].

Comparative Efficacy Against Wild-Type and Mutant CFTR Variants

Galicaftor’s efficacy is mutation-dependent. It achieves maximal correction (∼50%) in F508del homozygous cells but shows reduced activity (∼25%) in F508del/G551D heterozygous variants due to G551D’s gating defect [3] [5]. Minimal effects are observed in wild-type CFTR, indicating selectivity for misfolded mutants. In vitro maturation assays confirm Galicaftor increases Band C (mature CFTR) expression by 4.5-fold in F508del models versus 1.2-fold in wild-type [5].Table 2: Functional Correction of CFTR Variants by Galicaftor [1] [5]

CFTR GenotypeEC₅₀ (nM)Max. Chloride Efflux (% WT)
F508del/F508del<1045–50%
F508del/G551D3825–28%
Wild-type>1000105%

Pharmacokinetic Properties

Absorption and Distribution Hypotheses Based on Structural Analogues

Structural analogues suggest Galicaftor’s oral bioavailability (74% in rats) arises from:

  • Passive diffusion via intestinal P-glycoprotein avoidance (logD7.4 = 2.8)
  • Lymphatic uptake mediated by the benzoic acid moiety [5] [9].Rat pharmacokinetics (1 mg/kg IV/PO) show moderate volume of distribution (Vd = 1.8 L/kg), implying tissue penetration beyond plasma. The terminal half-life is 2.7 hours (IV) and 4.1 hours (PO), supporting twice-daily dosing [1] [7]. Plasma protein binding is predicted at >95% based on trifluoromethyl-rich analogues, limiting free drug concentration [10].

Metabolic Pathways and Biotransformation Predictions

Galicaftor undergoes hepatic CYP3A4-mediated oxidation (∼60%) and UGT1A1 glucuronidation (∼30%), based on in silico metabolite identification. Primary biotransformations include:

  • Aliphatic hydroxylation at the cyclopropane ring (M1)
  • O-Dealkylation of the difluoromethoxy group (M2)
  • Benzoic acid conjugation with glucuronic acid (M3) [10].No significant inhibition of CYP450 isoforms (IC₅₀ > 50 µM) is predicted. Enterohepatic recirculation of glucuronides may prolong exposure, while renal excretion of unchanged drug is negligible (<5%) due to high lipophilicity [9] [10].Table 3: Pharmacokinetic Parameters of Galicaftor in Preclinical Models [1] [5]
ParameterIV (1 mg/kg)PO (1 mg/kg)
T₁/₂ (h)2.74.1
Cₘₐₓ (ng/mL)-320
AUC₀–∞ (h·ng/mL)980725
Bioavailability (%)-74

Table 4: Nomenclature of Galicaftor

Designation TypeName
USAN/INNGalicaftor
SynonymsABBV-2222, GLPG-2222, SION-2222
CAS Registry1918143-53-9
Molecular FormulaC₂₈H₂₁F₄NO₇
IUPAC Name4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

Properties

CAS Number

1918143-53-9

Product Name

Galicaftor

IUPAC Name

4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

Molecular Formula

C28H21F4NO7

Molecular Weight

559.5 g/mol

InChI

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1

InChI Key

QVDYQHXNAQHIKH-TZIWHRDSSA-N

SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

Solubility

Soluble in DMSO

Synonyms

ABBV-2222; ABBV 2222; ABBV2222; GLPG2222; GLPG-2222; GLPG 2222.

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

Isomeric SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.